molecular formula C6H3F3O3 B3264196 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- CAS No. 387866-40-2

2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-

Cat. No. B3264196
CAS RN: 387866-40-2
M. Wt: 180.08 g/mol
InChI Key: OJZIIRJZQXTRGG-UHFFFAOYSA-N
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Description

The compound “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-” is a derivative of 2H-Pyran-2-one . The 2H-Pyran (2HP) ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .


Synthesis Analysis

The most common method for the synthesis of 4-hydroxy-2-pyrones, which includes “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-”, is the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives . This method can be considered as a biomimetic strategy because the same processes occur under the action of polyketide synthases in nature .


Molecular Structure Analysis

The molecular formula of “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-” is C5H4O3 . It has an average mass of 112.084 Da and a monoisotopic mass of 112.016045 Da .


Chemical Reactions Analysis

The 2H-Pyran-2-one derivatives, including “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-”, are known to be involved in various chemical reactions. For instance, 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one was used in the synthesis of spiro-γ/δ-dilactone as a mixture of diastereomers .

Future Directions

The future directions in the research of “2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-” and its derivatives could involve exploring their potential applications in various fields, such as medicine and materials science, given their versatile bioactivity and structural diversity . Further studies could also focus on developing more efficient and environmentally friendly synthetic methods for these compounds .

properties

IUPAC Name

4-hydroxy-6-(trifluoromethyl)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZIIRJZQXTRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736193
Record name 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

387866-40-2
Record name 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387866-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one (example C.22 step 1) (70 g, 273 mmol) in toluene (500 mL) was placed in a preheated (135° C.) oilbath, needed 10 min to reflux, then was refluxed for 25 min while distilling off about 150 mL of solvent. The hot solution was concentrated in vacuum to about 300 mL, some heptane was added, cooled to 23° C., filtered the precipitate off, washed with little cold toluene and dried in HV to give the title compound a light yellow solid (17.93 g, 36%). MS (ISN) 179.1 [(M−H)−].
Name
2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 2
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 3
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 4
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 5
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-
Reactant of Route 6
2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-

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